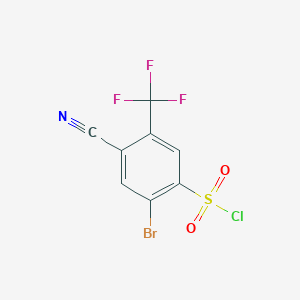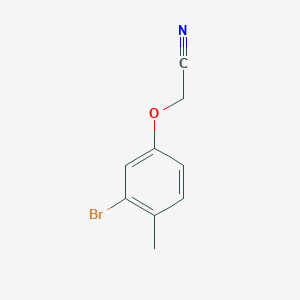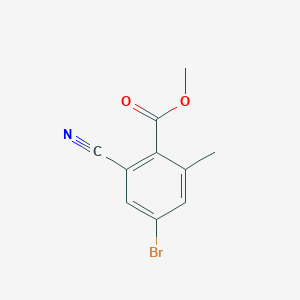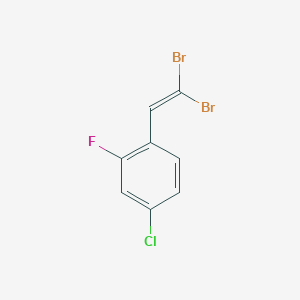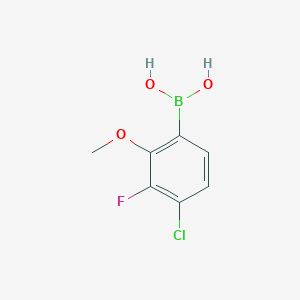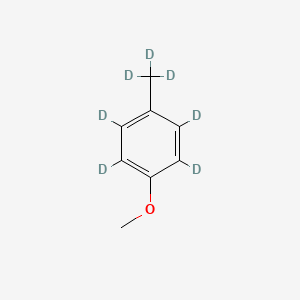
4-Methoxy(toluene-d7)
Descripción general
Descripción
4-Methoxy(toluene-d7), also known as p-(D7-tolyl) methoxybenzene, is a deuterated variant of methoxy-toluene. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .
Synthesis Analysis
A method for synthesizing 4-methoxy methyl acetoacetate, which could be related to the synthesis of 4-Methoxy(toluene-d7), involves the reaction of methyl methoxyacetate and methyl acetate in the presence of an alkali by heating . The raw materials used in this method are supplied in large quantities in the market, ensuring the raw material supply .Molecular Structure Analysis
The molecular formula of 4-Methoxy(toluene-d7) is C8H3D7O . It consists of a disubstituted benzene ring with a methoxy group and one methyl group .Physical And Chemical Properties Analysis
4-Methoxy(toluene-d7) has a molecular weight of 129.21 g/mol. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .Aplicaciones Científicas De Investigación
4-Methoxy(toluene-d7) has a variety of scientific research applications. It is commonly used in the study of the metabolism of drugs, as it is a good model for the metabolism of drugs in the human body. It is also used in the study of the environmental fate of pollutants, as it can be used to study the breakdown of pollutants in the environment. Additionally, 4-Methoxy(toluene-d7) is used in the study of enzyme kinetics and the study of the structure and function of proteins.
Mecanismo De Acción
Target of Action
4-Methoxy(toluene-d7) is a variant of methoxytoluenes, which are a group of three isomeric organic compounds . They consist of a disubstituted benzene ring with a methoxy group and one methyl group
Mode of Action
Methoxytoluenes are known to be precursors to the corresponding methoxybenzoic acids and methoxybenzaldehydes . This suggests that they may undergo metabolic transformations to form these compounds.
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics
It’s worth noting that methoxytoluenes are soluble in organic solvents but poorly soluble in water , which could impact their bioavailability and distribution within the body.
Result of Action
As methoxytoluenes are precursors to methoxybenzoic acids and methoxybenzaldehydes , their metabolic transformations could potentially result in the formation of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy(toluene-d7). For instance, stable isotope-labeled compounds like 4-Methoxy(toluene-d7) are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental conditions could potentially impact the behavior and effectiveness of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxy(toluene-d7) has a number of advantages for use in laboratory experiments. It is relatively stable, and can be used in a variety of experiments. Additionally, it is relatively easy to synthesize and purify. However, it is also important to note that 4-Methoxy(toluene-d7) has some limitations. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, it is not well understood, and its effects on the body are not known.
Direcciones Futuras
There are a number of potential future directions for 4-Methoxy(toluene-d7). First, further research is needed to better understand the biochemical and physiological effects of 4-Methoxy(toluene-d7). Additionally, more research is needed to understand the mechanism of action of 4-Methoxy(toluene-d7) in the body. Finally, research is needed to develop more efficient methods of synthesizing and purifying 4-Methoxy(toluene-d7).
Análisis Bioquímico
Biochemical Properties
4-Methoxy(toluene-d7) plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes often leads to the formation of methoxybenzoic acids and methoxybenzaldehydes . These interactions are crucial for understanding the metabolic fate of aromatic compounds in biological systems.
Cellular Effects
The effects of 4-Methoxy(toluene-d7) on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to detoxification processes, thereby affecting cellular metabolism. In various cell types, 4-Methoxy(toluene-d7) has been shown to alter the expression of genes involved in the antioxidant response, which is critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Methoxy(toluene-d7) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes. This interaction can result in the modulation of enzyme activity, affecting the overall metabolic rate of the compound. Additionally, 4-Methoxy(toluene-d7) can influence gene expression by interacting with transcription factors that regulate detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy(toluene-d7) can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as prolonged exposure to light or heat. Long-term studies have shown that 4-Methoxy(toluene-d7) can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are essential for understanding the long-term impact of the compound in biological systems .
Dosage Effects in Animal Models
The effects of 4-Methoxy(toluene-d7) vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At higher doses, 4-Methoxy(toluene-d7) can exhibit toxic effects, including liver damage and oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
4-Methoxy(toluene-d7) is involved in several metabolic pathways, primarily those related to the oxidation of aromatic compounds. The compound is metabolized by cytochrome P450 enzymes to form methoxybenzoic acids and methoxybenzaldehydes. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels in the system. Understanding these pathways is essential for elucidating the metabolic fate of 4-Methoxy(toluene-d7) in biological systems.
Transport and Distribution
The transport and distribution of 4-Methoxy(toluene-d7) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Methoxy(toluene-d7) can accumulate in specific cellular compartments, influencing its localization and activity. These distribution patterns are important for understanding the compound’s overall impact on cellular function .
Subcellular Localization
4-Methoxy(toluene-d7) exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. The targeting of 4-Methoxy(toluene-d7) to these organelles is facilitated by specific signals and post-translational modifications, which direct the compound to its site of action. Understanding these localization patterns is crucial for elucidating the molecular mechanisms underlying the compound’s effects .
Propiedades
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-HRDWIZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

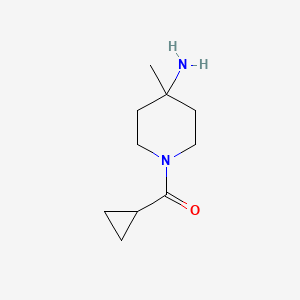
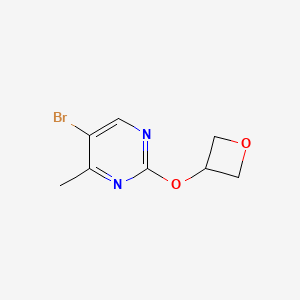
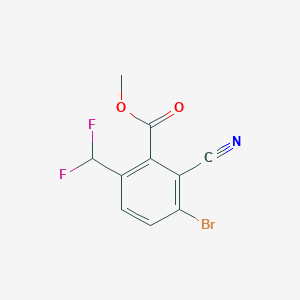
![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)

![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)

